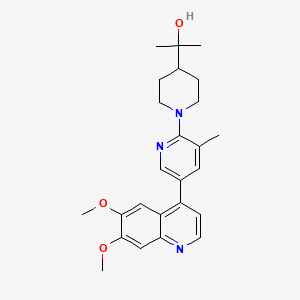
2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol is a complex organic compound that features a quinoline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Quinoline and Pyridine Moieties: The quinoline and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the quinoline-pyridine moiety and introducing the propan-2-ol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinoline ring.
Reduction: Reduction reactions can occur at the quinoline and pyridine rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline and dihydropyridine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(1-(3-Chloro-5-(6,7-Dimethoxyquinolin-4-yl)pyridin-2-yl)piperidin-4-yl)propan-2-ol
- 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)ethanol
Uniqueness
The uniqueness of 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C25H31N3O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-[1-[5-(6,7-dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C25H31N3O3/c1-16-12-17(15-27-24(16)28-10-7-18(8-11-28)25(2,3)29)19-6-9-26-21-14-23(31-5)22(30-4)13-20(19)21/h6,9,12-15,18,29H,7-8,10-11H2,1-5H3 |
InChIキー |
QDUQCAJNSFRWRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCC(CC2)C(C)(C)O)C3=C4C=C(C(=CC4=NC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


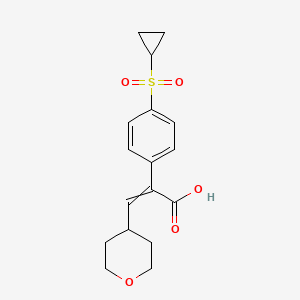
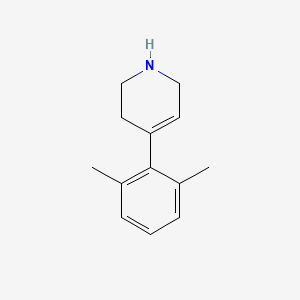
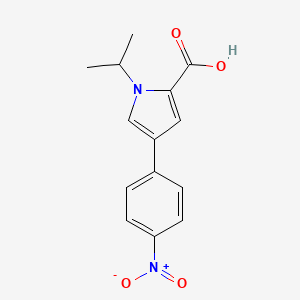
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
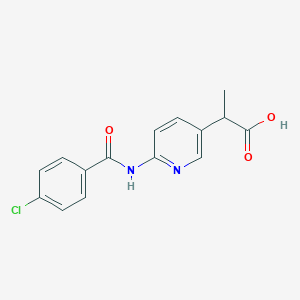
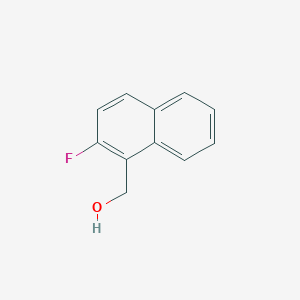
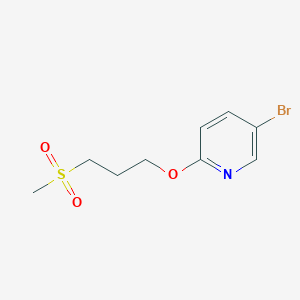
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
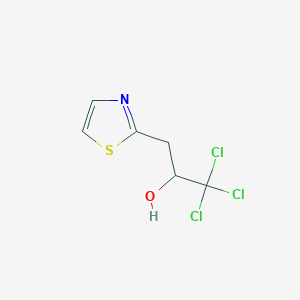
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
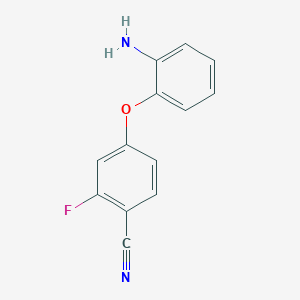
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
